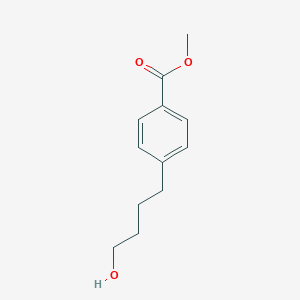

Methyl 4-(4-hydroxybutyl)benzoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 4-(4-hydroxybutyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKWRSNRAXOBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123910-88-3 | |

| Record name | methyl 4-(4-hydroxybutyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-(4-hydroxybutyl)benzoate molecular weight

An In-depth Technical Guide to Methyl 4-(4-hydroxybutyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(4-hydroxybutyl)benzoate is a bifunctional organic compound featuring both a methyl ester and a primary alcohol. With a molecular weight of 208.25 g/mol , this molecule serves as a critical intermediate in advanced organic synthesis.[1] Its structural attributes make it a valuable building block, particularly in medicinal chemistry and drug development. Notably, it is a documented precursor in the synthesis of pyrrolo[2,3-d]pyrimidine-based antitumor agents.[2] This guide provides a comprehensive overview of its physicochemical properties, detailed and validated synthesis protocols, robust analytical characterization methods, and its established applications in pharmaceutical research. The methodologies are presented with an emphasis on the underlying chemical principles to provide researchers with both practical instructions and theoretical insight.

Physicochemical and Structural Data

The fundamental properties of Methyl 4-(4-hydroxybutyl)benzoate are summarized below. This data is essential for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1][3] |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| CAS Number | 123910-88-3 | ECHA[1][3] |

| IUPAC Name | methyl 4-(4-hydroxybutyl)benzoate | PubChem[1] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCCCO | PubChem |

| Synonyms | 4-(4-hydroxybutyl)benzoic acid methyl ester | PubChem[1] |

| Appearance | Oil | PrepChem[4] |

Synthesis Pathway and Methodologies

The synthesis of Methyl 4-(4-hydroxybutyl)benzoate is typically achieved through a robust, two-step process commencing from commercially available starting materials. The general workflow involves an initial carbon-carbon bond formation via a Sonogashira coupling, followed by a catalytic hydrogenation to saturate the alkyne intermediate.

Caption: Two-step synthesis of Methyl 4-(4-hydroxybutyl)benzoate.

Detailed Protocol: Synthesis of the Alkyne Intermediate

This initial step utilizes a Sonogashira coupling reaction, a powerful and reliable method for forming C(sp)-C(sp²) bonds. The choice of a palladium catalyst (palladium chloride) in conjunction with a copper(I) co-catalyst (copper(I) iodide) is classic for this transformation. Palladium facilitates the oxidative addition to the aryl bromide, while copper assists in the transmetalation step with the terminal alkyne. Triphenylphosphine (PPh₃) serves as a ligand to stabilize the palladium complex.

Protocol: Synthesis of methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate [5]

-

To a stirred mixture of methyl 4-bromobenzoate (20.00 g), triphenylphosphine (0.244 g), and palladium chloride (0.082 g) in diethylamine, add copper(I) iodide (0.178 g).

-

Add 3-butyn-1-ol (6.52 g) to the reaction mixture.

-

Stir the mixture under a nitrogen atmosphere at room temperature (~25°C) for 18 hours.

-

Remove the diethylamine solvent under reduced pressure.

-

Add water to the residue and extract the product with benzene.

-

Filter the combined benzene extracts through a pad of silica gel to remove metal catalyst residues.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude material from a mixture of benzene and hexane to yield pure methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate.

Detailed Protocol: Synthesis of Methyl 4-(4-hydroxybutyl)benzoate

The second step involves the complete reduction of the alkyne functionality to an alkane. Catalytic hydrogenation is the method of choice for its efficiency and clean conversion. 5% Palladium on charcoal (Pd/C) is an excellent catalyst that selectively reduces the carbon-carbon triple bond without affecting the aromatic ring or the ester group under the specified conditions.

Protocol: Synthesis of methyl 4-(4-hydroxybutyl)benzoate [4]

-

In a suitable pressure vessel, dissolve methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate (2.55 g) in ethanol (200 mL).

-

Add 5% palladium on charcoal (0.26 g, 10% by weight).

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Agitate the mixture for 12 hours.

-

Upon completion, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a silica gel pad to remove the palladium catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, methyl 4-(4-hydroxybutyl)benzoate, as an oil.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of quality control.

Spectroscopic Analysis

Spectroscopic methods provide direct evidence of the compound's molecular structure.

| Technique | Observed Data (for Methyl 4-(4-hydroxybutyl)benzoate) | Interpretation |

| Infrared (IR) | νmax 3390, 2965, 2920, 1705, 1605 cm⁻¹ | The broad peak at 3390 cm⁻¹ confirms the O-H stretch of the alcohol. Peaks at 2965/2920 cm⁻¹ correspond to C-H stretches of the alkyl chain. The strong peak at 1705 cm⁻¹ is characteristic of the C=O stretch of the ester. The peak at 1605 cm⁻¹ indicates C=C stretching in the aromatic ring.[4] |

| ¹H NMR | δ 7.95 (d, 2H), 7.25 (d, 2H), 3.89 (s, 3H), 3.65 (t, 2H), 2.69 (t, 2H), 1.66 (m, 4H) | The doublets at 7.95 and 7.25 ppm are typical for a 1,4-disubstituted benzene ring. The singlet at 3.89 ppm corresponds to the methyl ester protons. The triplets at 3.65 and 2.69 ppm represent the CH₂ groups adjacent to the oxygen and the benzene ring, respectively. The multiplet at 1.66 ppm is from the remaining two CH₂ groups in the butyl chain.[4] |

Chromatographic Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of pharmaceutical intermediates. The method separates the target compound from impurities based on polarity.

Protocol: RP-HPLC Method for Purity Assessment This protocol is adapted from established methods for similar hydroxybenzoate esters.[6][7]

-

Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately nonpolar compounds like the target analyte.

-

Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v), with the pH adjusted to 4.8 using dilute HCl. This composition ensures adequate retention and sharp peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm. The benzene ring in the molecule provides strong UV absorbance at this wavelength.

-

Injection Volume: 20 µL.

-

Sample Preparation: Prepare a stock solution of the compound in methanol (e.g., 200 µg/mL). Prepare working standards and samples by diluting the stock solution with the mobile phase.

-

Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Applications in Pharmaceutical Research

Methyl 4-(4-hydroxybutyl)benzoate is not typically an active pharmaceutical ingredient (API) itself but rather a versatile building block. Its value lies in its two distinct functional groups—the ester and the alcohol—which can be selectively modified in subsequent synthetic steps.

Caption: Role as a versatile pharmaceutical building block.

-

Ester Handle: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in many drug molecules.

-

Alcohol Handle: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in etherification and esterification reactions to append other molecular fragments.

A significant application is its use as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are being investigated as potent antitumor agents.[2] In these syntheses, the butoxy-phenyl moiety of the molecule is incorporated into the final complex structure, highlighting its importance in constructing advanced pharmaceutical candidates.

Conclusion

Methyl 4-(4-hydroxybutyl)benzoate is a well-characterized and synthetically accessible intermediate of significant value to the pharmaceutical and chemical research communities. Its straightforward two-step synthesis and clear analytical profile make it a reliable component in multi-step synthetic campaigns. The presence of two orthogonal functional groups provides the strategic flexibility required for building the complex molecular architectures often found in modern therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, analysis, and application in advanced research settings.

References

-

PubChem. (n.d.). Methyl 4-(4-hydroxybutyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 4-(4-hydroxybutyl)benzoate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. Retrieved from [Link]

-

ChemBK. (2024). 4-(4-Hydroxybutyl)benzoic acid Methyl ester. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1984). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

PubMed. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A. Retrieved from [Link]

-

DrugBank Online. (n.d.). Methyl 4-Hydroxybenzoate. Retrieved from [Link]

-

Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. Retrieved from [Link]

-

FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

-

University of Toronto. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

Sources

- 1. Methyl 4-(4-hydroxybutyl)benzoate | C12H16O3 | CID 14603109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Hydroxybutyl)benzoic acid Methyl ester | 123910-88-3 [chemicalbook.com]

- 3. Methyl 4-(4-Hydroxybutyl)benzoate - SRIRAMCHEM [sriramchem.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Methyl 4-(4-hydroxybutyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-hydroxybutyl)benzoate is a benzoate ester that is structurally characterized by a methyl ester group and a hydroxybutyl substituent on a benzene ring. Its unique combination of a polar hydroxyl group and a nonpolar aromatic ring gives it properties that are of interest in various scientific fields, including medicinal chemistry and materials science. As an intermediate in the synthesis of more complex molecules, a thorough understanding of its physical properties is essential for its effective use and manipulation in a laboratory setting. This guide provides a comprehensive overview of the known physical and chemical characteristics of Methyl 4-(4-hydroxybutyl)benzoate, details experimental protocols for their determination, and discusses the implications of these properties for its handling and application.

Physicochemical Properties

A summary of the key physical and chemical properties of Methyl 4-(4-hydroxybutyl)benzoate is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1] |

| CAS Number | 123910-88-3 | [1][2] |

| Physical State | Reported as both a liquid at room temperature and a solid with a melting point of 95.5-96.0 °C after recrystallization. This suggests that the physical state may depend on purity and the method of preparation. | [3] |

| Boiling Point | 343.6 ± 35.0 °C (Predicted) | |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | |

| Melting Point | 95.5-96.0 °C (after recrystallization from benzene and hexane) | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 4-(4-hydroxybutyl)benzoate provides characteristic signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the benzene ring.

-

Methyl Ester Protons: A singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected around δ 3.8-3.9 ppm.[3]

-

Alkyl Chain Protons: The protons of the hydroxybutyl chain will appear as multiplets. The methylene group attached to the hydroxyl group (-CH₂OH) is expected to be a triplet around δ 3.6 ppm. The other methylene groups in the chain will appear as multiplets at higher field.[3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[3]

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponds to the carbonyl group of the ester.[3]

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region are indicative of the C-O stretching vibrations of the ester and alcohol.[3]

-

Aromatic C-H and C=C Stretches: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, confirm the presence of the aromatic ring.[3]

Experimental Protocols

For researchers who need to verify or determine the physical properties of Methyl 4-(4-hydroxybutyl)benzoate, the following experimental protocols are provided as a guide.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes

-

Sample of Methyl 4-(4-hydroxybutyl)benzoate

Procedure:

-

Ensure the sample is completely dry.

-

Finely powder a small amount of the solid sample.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is the end of the melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the melting range is approached.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point (Micro-method)

For liquid samples, the boiling point can be determined using a micro-method.

Apparatus:

-

Thiele tube or similar heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Add a small amount (0.5-1 mL) of the liquid sample to the small test tube.

-

Place a capillary tube, with the sealed end up, into the test tube.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

Caption: Micro-method for Boiling Point Determination.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer or a volumetric flask (e.g., 5 or 10 mL)

-

Analytical balance

-

Liquid sample of Methyl 4-(4-hydroxybutyl)benzoate

Procedure:

-

Carefully clean and dry the pycnometer or volumetric flask.

-

Weigh the empty, dry container on an analytical balance.

-

Fill the container with the liquid sample up to the calibration mark, ensuring there are no air bubbles.

-

Weigh the filled container.

-

The mass of the liquid is the difference between the filled and empty container weights.

-

The volume of the liquid is the calibrated volume of the container.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Perform the measurement at a controlled temperature, as density is temperature-dependent.

Determination of Solubility

A qualitative assessment of solubility in various solvents is a valuable first step.

Apparatus:

-

Small test tubes

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

-

Sample of Methyl 4-(4-hydroxybutyl)benzoate

Procedure:

-

Place a small amount of the sample (approx. 10-20 mg) into a test tube.

-

Add a small volume of the solvent (approx. 1 mL) and agitate the mixture.

-

Observe if the solid dissolves completely.

-

If the sample dissolves, it is considered soluble in that solvent.

-

If it does not dissolve, it is considered insoluble.

-

For a more quantitative measure, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Safety and Handling

Based on available safety data, Methyl 4-(4-hydroxybutyl)benzoate should be handled with care in a laboratory setting.

-

General Precautions: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek medical attention.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

It is important to consult the most up-to-date Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This technical guide provides a detailed overview of the physical properties of Methyl 4-(4-hydroxybutyl)benzoate, drawing from available experimental and predicted data. While key identifiers and some spectroscopic information are established, there is a need for further experimental verification of properties such as boiling point and density to provide a more complete and authoritative profile of this compound. The provided experimental protocols offer a framework for researchers to determine these properties in their own laboratories. A comprehensive understanding of these characteristics is paramount for the safe and effective application of Methyl 4-(4-hydroxybutyl)benzoate in research and development.

References

-

PrepChem. (n.d.). Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(4-hydroxybutyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (2024, October 30). MSDS of 4-(4-Hydroxybutyl)benzoic acid methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.

- Chemos GmbH & Co.KG. (n.d.).

- Formisano, N., et al. (2019).

-

Cheméo. (n.d.). Chemical Properties of methyl 4-hydroxybenzoate (CAS 99-76-3). Retrieved from [Link]

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). Methyl 4-hydroxybenzoate (M8911)

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

- Muhammad, K., et al. (2011). Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens. Liquid Crystals, 38(3), 333-348.

-

ChemSynthesis. (n.d.). methyl 4-butyl-3-hydroxybenzoate. Retrieved from [Link]

- Wang, R., et al. (2018). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Analytical Chemistry, 46(5), 783-790.

-

BMRB. (n.d.). Methyl 4-hydroxybenzoate (C8H8O3). Retrieved from [Link]

- Al-Omair, M. A. (2022). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate.

- Cosmetic Ingredient Review. (2010).

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - METHYL (4-HYDROXYMETHYL)

- Sigma-Aldrich. (n.d.). Methyl 4-hydroxybenzoate (M8911)

- SpectraBase. (n.d.). 4-Hydroxy-benzoic acid methyl ester - Optional[FTIR] - Spectrum.

- Saeed, A., et al. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o873.

-

PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Venkatesan, S., et al. (2021). Investigation of the Effect of Alkyl Chain Length on Molecular Interactions Between Methyl Benzoate with Alcohols: A Study of Physicochemical Properties. Journal of Molecular Liquids, 329, 115548.

Sources

- 1. Methyl 4-(4-hydroxybutyl)benzoate | C12H16O3 | CID 14603109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-(4-Hydroxybutyl)benzoate - SRIRAMCHEM [sriramchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Methyl 4-(4-Hydroxybutyl)benzoate | CAS No: 123910-88-3 [aquigenbio.com]

- 5. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Solubility of Methyl 4-(4-hydroxybutyl)benzoate in Organic Solvents

Introduction

Methyl 4-(4-hydroxybutyl)benzoate is a benzoate ester derivative with the chemical formula C₁₂H₁₆O₃.[1] Its molecular structure, featuring a polar hydroxyl group and a less polar ester functional group attached to an aromatic ring, imparts a versatile solubility profile that is of significant interest in pharmaceutical sciences, materials research, and synthetic chemistry. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products with desired physicochemical properties.

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-(4-hydroxybutyl)benzoate. It offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, discusses the underlying principles governing its dissolution, and presents an estimated solubility profile in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility behavior of this compound.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of methyl 4-(4-hydroxybutyl)benzoate contains three key features that govern its solubility:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety that favors interactions with nonpolar solvents through van der Waals forces.

-

Ester Group (-COOCH₃): The ester group introduces polarity and can act as a hydrogen bond acceptor. This feature contributes to its solubility in moderately polar solvents.[2][3]

-

Hydroxyl Group (-OH): The terminal hydroxyl group is capable of both donating and accepting hydrogen bonds, significantly enhancing its solubility in polar, protic solvents like alcohols.[4]

The interplay of these functional groups results in an amphiphilic character, allowing for a degree of solubility in a spectrum of solvents with varying polarities. The principle of "like dissolves like" is a useful starting point for predicting solubility; solvents with similar polarity and hydrogen bonding capabilities to methyl 4-(4-hydroxybutyl)benzoate are expected to be effective at dissolving it.

Estimated Quantitative Solubility Data

While extensive experimental data on the solubility of methyl 4-(4-hydroxybutyl)benzoate is not widely available in the public domain, an estimated solubility profile can be constructed based on the behavior of structurally analogous compounds and fundamental principles of physical chemistry. The following table provides estimated solubility values at ambient temperature (25 °C). It is crucial to note that these are estimations and should be experimentally verified for any critical application.

| Solvent | Solvent Polarity (Relative) | Estimated Solubility ( g/100 mL) | Expected Solubility Class |

| Hexane | Nonpolar | < 0.1 | Sparingly Soluble |

| Toluene | Nonpolar (Aromatic) | 1 - 5 | Slightly Soluble |

| Diethyl Ether | Slightly Polar | 10 - 20 | Soluble |

| Ethyl Acetate | Moderately Polar | > 30 | Freely Soluble |

| Acetone | Polar Aprotic | > 30 | Freely Soluble |

| Isopropanol | Polar Protic | > 30 | Freely Soluble |

| Ethanol | Polar Protic | > 30 | Freely Soluble |

| Methanol | Polar Protic | > 30 | Freely Soluble |

| Water | Very Polar | < 0.1 | Sparingly Soluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the shake-flask method is the gold standard.[5][6][7][8] This equilibrium-based method ensures that the solvent is saturated with the solute, providing a true measure of thermodynamic solubility.

Materials and Equipment

-

Methyl 4-(4-hydroxybutyl)benzoate (high purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature incubator or water bath

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of methyl 4-(4-hydroxybutyl)benzoate to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Pipette a known volume (e.g., 5 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the minimum time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any microscopic undissolved particles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal concentration.

-

-

Quantitative Analysis using UV-Vis Spectrophotometry:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of methyl 4-(4-hydroxybutyl)benzoate of known concentrations in the chosen solvent.

-

Determination of λmax: Scan a standard solution across the UV spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic compounds generally exhibit strong absorbance in this region.[9][10]

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

Sample Analysis: Measure the absorbance of the diluted sample solution at the same λmax.

-

Calculation of Solubility: Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution. The solubility can then be expressed in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of methyl 4-(4-hydroxybutyl)benzoate.

Caption: A logical workflow for the experimental determination of solubility.

Safety and Handling

While methyl 4-(4-hydroxybutyl)benzoate is not classified as a hazardous substance according to GHS, standard laboratory safety practices should always be observed.[1] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] In case of contact with eyes or skin, rinse thoroughly with water.[12] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of methyl 4-(4-hydroxybutyl)benzoate in organic solvents. By understanding the interplay of its structural features, researchers can make informed decisions regarding solvent selection for various applications. The provided estimated solubility data serves as a valuable starting point, while the detailed experimental protocol for the shake-flask method offers a robust framework for obtaining precise and reliable quantitative solubility measurements. Adherence to rigorous experimental design and analytical validation is essential for generating high-quality data that can confidently guide research and development efforts.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14603109, Methyl 4-(4-hydroxybutyl)benzoate. Retrieved from [Link].

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link].

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link].

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 15-19.

- Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

-

Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link].

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

-

Capot Chemical. (2024). MSDS of 4-(4-Hydroxybutyl)benzoic acid methyl ester. Retrieved from [Link].

- American Chemical Society. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 70(15), 3121-3129.

-

European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81325, Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link].

-

Palacký University Olomouc. (n.d.). Liquid chromatography - absorption spectrophotometry of a mixture of aromatic compounds. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122164837, Methyl-4-hydroxybenzoate sulfate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75639, Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 608902, Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. Retrieved from [Link].

-

Chemistry Stack Exchange. (2014). Ester as a solvent. Retrieved from [Link].

-

LibreTexts. (2021). 15.7: Physical Properties of Esters. Retrieved from [Link].

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link].

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link].

-

LibreTexts. (2023). Properties of Esters. Retrieved from [Link].

Sources

- 1. Methyl 4-(4-hydroxybutyl)benzoate | C12H16O3 | CID 14603109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. longdom.org [longdom.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Methyl 4-(4-Hydroxybutyl)benzoate | CAS No: 123910-88-3 [aquigenbio.com]

- 12. capotchem.cn [capotchem.cn]

1H NMR spectrum of Methyl 4-(4-hydroxybutyl)benzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-(4-hydroxybutyl)benzoate

Authored by: A Senior Application Scientist

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. At its core, ¹H (proton) NMR spectroscopy maps the chemical environment of hydrogen atoms within a molecule. By analyzing key parameters—chemical shift (δ), signal integration, and spin-spin coupling (J-coupling)—researchers can deduce the connectivity and spatial arrangement of atoms. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 4-(4-hydroxybutyl)benzoate, offering a detailed interpretation grounded in fundamental principles and experimental best practices. It is designed for researchers and drug development professionals who rely on precise structural characterization.

Part 1: Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique sets of hydrogen atoms (protons) in the molecule. Methyl 4-(4-hydroxybutyl)benzoate possesses a distinct architecture: a para-disubstituted benzene ring, a methyl ester group, and a four-carbon aliphatic chain terminating in a primary alcohol. Due to the molecule's symmetry and electronic features, we can predict seven unique proton signals.

The chemical structure and labeled proton environments are shown below.

Figure 1: Molecular structure of Methyl 4-(4-hydroxybutyl)benzoate with unique proton environments labeled (a-h).

Part 2: Predicted ¹H NMR Spectrum - A Signal-by-Signal Analysis

The predicted spectrum can be deconstructed into three main regions: the aromatic region, the aliphatic (alkyl chain) region, and the methyl ester region. The hydroxyl proton often presents a unique case.

Aromatic Region (δ 7.0-8.0 ppm)

The benzene ring is para-disubstituted with an electron-withdrawing methyl ester group (-COOCH₃) and an electron-donating alkyl group (-C₄H₈OH). This substitution pattern simplifies the aromatic region significantly.[1]

-

Protons H(a): These two protons are ortho to the electron-withdrawing ester group. This group strongly deshields the adjacent protons, causing their signal to appear significantly downfield. They are split by the neighboring H(b) protons.

-

Predicted Signal: A doublet.

-

-

Protons H(b): These two protons are ortho to the electron-donating alkyl group. The alkyl group provides mild shielding relative to unsubstituted benzene (δ ≈ 7.3 ppm).[2] They are split by the neighboring H(a) protons.

-

Predicted Signal: A doublet.

-

The overall pattern for a para-disubstituted ring of this nature is often referred to as an AA'BB' system, which typically resolves into two distinct doublets, especially at higher field strengths.[3] The coupling constant between H(a) and H(b) is a typical ortho-coupling (³J), approximately 7-10 Hz.[2]

Aliphatic Region (δ 1.5-4.0 ppm)

The chemical shifts of the four methylene (-CH₂-) groups in the butyl chain are primarily influenced by their proximity to the aromatic ring and the terminal hydroxyl group.

-

Protons H(g) (-CH₂-OH): This methylene group is directly attached to the electronegative oxygen atom of the hydroxyl group. This causes significant deshielding, shifting its signal downfield relative to the other alkyl protons.[4] It is coupled to the adjacent H(f) protons.

-

Predicted Signal: A triplet.

-

-

Protons H(d) (Ar-CH₂-): This benzylic methylene group is attached to the aromatic ring. The π-system of the ring induces a local magnetic field that deshields these protons.[5] They are coupled to the adjacent H(e) protons.

-

Predicted Signal: A triplet.

-

-

Protons H(e) and H(f) (-CH₂-CH₂-): These are the two central methylene groups of the alkyl chain. They are the most shielded of the chain protons and will have chemical shifts typical for secondary alkyl groups (1.2-1.6 ppm).[6] Each will be split by its two neighboring methylene groups.

-

Predicted Signal: Each will appear as a multiplet, likely a quintet or a triplet of triplets, due to coupling with the adjacent CH₂ groups. The typical vicinal coupling constant (³J) in a flexible alkyl chain is around 6-8 Hz.[7]

-

Methyl and Hydroxyl Protons

-

Protons H(c) (-O-CH₃): The three protons of the methyl ester are attached to an oxygen atom, which deshields them. As there are no adjacent protons, their signal is not split.

-

Predicted Signal: A singlet.

-

-

Proton H(h) (-OH): The chemical shift of a hydroxyl proton is highly variable (typically 0.5-5.0 ppm) as it depends on concentration, temperature, and solvent due to hydrogen bonding.[8] It often appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to the adjacent H(g) protons. This signal can be confirmed by a D₂O exchange experiment, where the -OH proton is replaced by deuterium, causing the signal to disappear from the spectrum.

Summary of Predicted ¹H NMR Data

The following table consolidates the predicted spectral data for Methyl 4-(4-hydroxybutyl)benzoate.

| Proton Label | Chemical Environment | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H(a) | Aromatic (ortho to -COOCH₃) | 2H | ~7.95 | Doublet (d) | ³J ≈ 8.0 |

| H(b) | Aromatic (ortho to -Alkyl) | 2H | ~7.25 | Doublet (d) | ³J ≈ 8.0 |

| H(c) | Methyl Ester (-OCH₃) | 3H | ~3.90 | Singlet (s) | N/A |

| H(d) | Benzylic (-Ar-CH₂-) | 2H | ~2.65 | Triplet (t) | ³J ≈ 7.5 |

| H(e) | Alkyl (-CH₂-) | 2H | ~1.65 | Multiplet (m) | ³J ≈ 7.0 |

| H(f) | Alkyl (-CH₂-) | 2H | ~1.55 | Multiplet (m) | ³J ≈ 7.0 |

| H(g) | Alkyl (-CH₂-OH) | 2H | ~3.65 | Triplet (t) | ³J ≈ 6.5 |

| H(h) | Hydroxyl (-OH) | 1H | Variable (e.g., ~1.5-2.5) | Broad Singlet (br s) | N/A |

Note: Predicted chemical shifts are estimates based on typical values for functional groups and may vary depending on the solvent and experimental conditions.[9]

Part 3: Experimental Protocol for Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following procedure outlines the standard steps for acquiring a high-quality ¹H NMR spectrum.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Methyl 4-(4-hydroxybutyl)benzoate.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is effective at dissolving many organic compounds and has a minimal residual solvent signal (δ 7.26 ppm).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at δ 0.00 ppm.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Locking: The spectrometer locks onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field against drift.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.

-

Tuning and Matching: The NMR probe is tuned to the ¹H frequency to ensure maximum signal transmission and sensitivity.

-

Acquisition: Set the acquisition parameters. Typical parameters for a routine ¹H spectrum include:

-

Pulse angle: 30-90 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

-

Data Processing:

-

The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform (FT).

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to δ 0.00 ppm or the residual solvent peak to its known value.

-

Integration: The area under each peak is integrated to determine the relative number of protons responsible for each signal.

-

Experimental Workflow Diagram

Figure 2: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H NMR spectrum of Methyl 4-(4-hydroxybutyl)benzoate is a clear illustration of how fundamental NMR principles can be applied to elucidate a complex molecular structure. Each signal, from the distinct doublets of the para-substituted aromatic ring to the characteristic triplets and multiplets of the alkyl chain, provides a specific piece of the structural puzzle. By understanding the causal relationships between molecular structure and spectral appearance—such as the deshielding effects of electronegative atoms and aromatic rings—researchers can confidently assign each peak and verify the identity and purity of their compound. This guide serves as a technical framework for that process, blending predictive analysis with a robust experimental protocol.

References

-

University of California, Los Angeles (UCLA) Chemistry. (n.d.). Interpreting Proton NMR Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). Retrieved from [Link]

-

Hans J. Reich, University of Wisconsin. (n.d.). Structure Determination Using Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(4-hydroxybutyl)benzoate. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 4-(4-hydroxybutyl)benzoate

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 4-(4-hydroxybutyl)benzoate, a bifunctional organic molecule of interest in polymer chemistry and pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the compound's vibrational spectroscopy data, grounded in established scientific principles and experimental best practices.

Introduction: The Molecular Profile of Methyl 4-(4-hydroxybutyl)benzoate

Methyl 4-(4-hydroxybutyl)benzoate is a derivative of benzoic acid characterized by two key functional groups: a methyl ester and a primary alcohol, separated by a butyl chain and a para-substituted benzene ring. This unique structure imparts both hydrophilic (from the hydroxyl group) and lipophilic (from the aromatic ring and alkyl chain) properties, making it a valuable building block in organic synthesis.

Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of characteristic functional groups.

Experimental Protocol: Acquiring the IR Spectrum via the KBr Pellet Method

The infrared spectrum data discussed herein was obtained using the potassium bromide (KBr) pellet transmission method. This technique is a cornerstone for analyzing solid samples due to its reliability and the inertness of the KBr matrix in the mid-infrared region.

Rationale for Experimental Choices

-

Choice of KBr: Potassium bromide is selected as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and possesses a plastic-like quality under pressure, allowing it to form a clear, solid pellet.[1]

-

Sample Preparation: The goal is to disperse the sample uniformly within the KBr matrix at a low concentration (typically 0.5-2% by weight).[2] This minimizes intermolecular interactions of the analyte and reduces scattering effects (the Christiansen effect), which can distort spectral peaks.[3] Meticulous grinding is essential to reduce sample particle size to below the wavelength of the incident IR radiation, further minimizing scattering.

-

Moisture Exclusion: KBr is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water has a strong, broad O-H stretching absorption in the IR spectrum (around 3400 cm⁻¹) which can obscure the hydroxyl peak of the sample. Therefore, all equipment must be thoroughly dried, and the preparation should be performed swiftly to ensure spectral integrity.[1][3]

Step-by-Step Experimental Workflow

-

Sample and KBr Preparation:

-

Gently dry spectroscopy-grade KBr powder in an oven and store it in a desiccator.

-

Using an agate mortar and pestle, grind approximately 1-2 mg of Methyl 4-(4-hydroxybutyl)benzoate into a fine, consistent powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Mix the sample and KBr gently but thoroughly to ensure a homogenous mixture.[3][4]

-

-

Pellet Formation:

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Below is a diagram illustrating the key stages of this experimental workflow.

Caption: KBr Pellet Preparation and FTIR Analysis Workflow.

Spectral Analysis and Peak Assignment

The infrared spectrum of Methyl 4-(4-hydroxybutyl)benzoate exhibits a series of absorption bands that correspond to the distinct functional groups within its structure. The experimentally observed peak maxima (νmax) are presented and assigned below.[6]

Caption: Structure of Methyl 4-(4-hydroxybutyl)benzoate.

Summary of IR Absorption Data

| Wavenumber (νmax) cm⁻¹ | Intensity | Vibrational Mode Assignment | Functional Group |

| 3310 | Strong, Broad | O-H Stretching | Primary Alcohol |

| 2955 | Medium | C-H Stretching (sp³) | Butyl Chain & Methyl Group |

| 1718 | Strong, Sharp | C=O Stretching | Aromatic Ester |

| 1604 | Medium | C=C Stretching (in-ring) | Aromatic Ring |

| 1433 | Medium | C-H Bending (scissoring) | Butyl Chain (CH₂) |

| 1275 | Strong | C-O Stretching (asymmetric) | Ester (Aryl-C-O) |

| 1177 | Medium | C-H Bending (in-plane) | Aromatic Ring |

| 1108 | Strong | C-O Stretching (symmetric) | Ester (O-Alkyl) |

| 1040 | Medium | C-O Stretching | Primary Alcohol |

| 955 | Weak | C-H Bending (out-of-plane) | Aromatic Ring |

| 852 | Weak | C-H Bending (out-of-plane) | Aromatic Ring (para-subst.) |

| 769 | Medium | C-H Bending (out-of-plane) | Aromatic Ring |

Detailed Interpretation of Key Spectral Regions

-

O-H Stretching Region (3310 cm⁻¹): The strong, broad absorption at 3310 cm⁻¹ is the most definitive evidence of the hydroxyl (-OH) group from the primary alcohol.[7][8][9] The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules in the solid state. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), this peak would appear as a sharper band at a higher frequency (around 3600 cm⁻¹).[10]

-

C-H Stretching Region (2955 cm⁻¹): The medium intensity band at 2955 cm⁻¹ is characteristic of the symmetric and asymmetric stretching vibrations of sp³-hybridized C-H bonds.[11][12] These originate from the four methylene (-CH₂) groups of the butyl chain and the methyl (-CH₃) group of the ester. Aromatic C-H stretches, which are expected just above 3000 cm⁻¹, are likely weak and obscured by the stronger alkyl C-H absorptions in this spectrum.[13]

-

Carbonyl (C=O) Stretching Region (1718 cm⁻¹): This very strong and sharp absorption is unequivocally assigned to the C=O stretching vibration of the ester functional group.[6][14] Its position at 1718 cm⁻¹ is characteristic of an α,β-unsaturated or aromatic ester.[6][15] The conjugation of the carbonyl group with the benzene ring slightly lowers the frequency from that of a typical saturated aliphatic ester (which appears around 1735-1750 cm⁻¹), due to a decrease in the double-bond character of the C=O bond.[16][17]

-

Aromatic C=C Stretching Region (1604 cm⁻¹): The absorption at 1604 cm⁻¹ is due to the in-plane carbon-carbon stretching vibrations within the aromatic ring. Aromatic compounds typically show one or more bands in the 1600-1450 cm⁻¹ region.[13][18]

-

Fingerprint Region (Below 1500 cm⁻¹): This region contains a complex series of absorptions that are highly specific to the overall molecular structure.

-

Ester C-O Stretches (1275 cm⁻¹ and 1108 cm⁻¹): Esters are characterized by two distinct C-O stretching bands.[19] The strong band at 1275 cm⁻¹ is assigned to the asymmetric C-C(=O)-O stretch, which is coupled with the aryl-carbon bond.[17] The strong band at 1108 cm⁻¹ is attributed to the symmetric O-C-C stretch associated with the O-CH₃ portion of the ester.[17]

-

Alcohol C-O Stretch (1040 cm⁻¹): The medium band at 1040 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol group (-CH₂-OH). Primary alcohols typically show this band in the 1050 cm⁻¹ region.[8][9]

-

Aromatic C-H Bending (955, 852, 769 cm⁻¹): These absorptions are due to out-of-plane ("oop") bending of the C-H bonds on the benzene ring. The pattern of these bands can often indicate the substitution pattern of the ring. The band at 852 cm⁻¹ is particularly characteristic of 1,4- (or para-) disubstituted benzene rings.[13]

-

Conclusion

The infrared spectrum of Methyl 4-(4-hydroxybutyl)benzoate provides clear and unambiguous confirmation of its chemical structure. The key diagnostic absorptions—the broad O-H stretch at 3310 cm⁻¹, the strong ester C=O stretch at 1718 cm⁻¹, the dual C-O ester stretches at 1275 and 1108 cm⁻¹, and the characteristic aromatic bands—collectively form a unique spectral fingerprint. This guide demonstrates how a systematic approach to sample preparation and spectral interpretation allows for the confident identification of molecular functional groups, an essential step in quality control, reaction monitoring, and structural elucidation for chemical and pharmaceutical research.

References

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

PrepChem.com. Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. Available at: [Link]

-

Oregon State University. Spectroscopy of Alcohols. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols (3.1.12). Available at: [Link]

-

JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols (17.11). Available at: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Alcohols. Available at: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Alkanes. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (11.5). Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (12.8). Available at: [Link]

-

Shimadzu. KBr Pellet Method. Available at: [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Alkanes. Available at: [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

-

YouTube. IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]

-

Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

-

National Institutes of Health (NIH). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Available at: [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available at: [Link]

-

Henry Rzepa's Blog. Why is the carbonyl IR stretch in an ester higher than in a ketone?. Available at: [Link]

-

Millersville University. Table of IR Absorptions. Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

SlideShare. The features of IR spectrum. Available at: [Link]

-

YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Available at: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

Scribd. IR Spectroscopy Peak Analysis Guide. Available at: [Link]

-

Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

University of Calgary. Infrared Spectroscopy Lecture Notes. Available at: [Link]

-

University of Toronto. Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemistry Steps. Interpreting IR Spectra. Available at: [Link]

-

University of Calgary. Infrared Spectroscopy Handout. Available at: [Link]

-

Michigan State University. Infrared Spectrometry. Available at: [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. youtube.com [youtube.com]

- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-(4-hydroxybutyl)benzoate

Introduction

Methyl 4-(4-hydroxybutyl)benzoate is a molecule of significant interest in various fields, including drug development and materials science, due to its bifunctional nature, incorporating both an ester and a primary alcohol. As with any compound destined for pharmaceutical or advanced material applications, rigorous characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification, structural elucidation, and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 4-(4-hydroxybutyl)benzoate, offering insights into sample preparation, chromatographic separation, and detailed fragmentation analysis to support researchers, scientists, and drug development professionals.

Molecular Profile

A foundational understanding of the analyte's properties is critical for methodological development in mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C12H16O3 | [PubChem][1] |

| Molecular Weight | 208.25 g/mol | [PubChem][1] |

| Exact Mass | 208.110 g/mol | [Sriramchem][2] |

| Structure | ||

| Methyl 4-(4-hydroxybutyl)benzoate |

Strategic Approaches to Sample Preparation

The quality of mass spectrometry data is intrinsically linked to the purity of the sample. The choice of sample preparation technique is dictated by the sample matrix's complexity.

For Simple Matrices (e.g., Reaction Mixtures in Organic Solvents)

In straightforward matrices where Methyl 4-(4-hydroxybutyl)benzoate is the primary component, a direct dilution approach is often sufficient.

Protocol: Direct Dilution

-

Solvent Selection: Choose a volatile solvent in which the analyte is readily soluble. Acetonitrile or methanol are excellent starting points.

-

Initial Dilution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.

-

Working Solution: Further dilute the stock solution to a final concentration suitable for MS analysis, typically in the range of 1-10 µg/mL.

-

Filtration: Pass the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

For Complex Matrices (e.g., Biological Fluids, Formulation Excipients)

When the analyte is present in a complex environment, an extraction step is necessary to remove interfering substances.

Protocol: Solid-Phase Extraction (SPE)

-

Cartridge Selection: A reverse-phase C18 cartridge is a suitable choice for retaining the moderately nonpolar Methyl 4-(4-hydroxybutyl)benzoate.

-

Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.

-

Washing: Wash the cartridge with 5 mL of a low-organic-content solvent (e.g., 5% methanol in water) to remove polar impurities.

-

Elution: Elute the analyte from the cartridge using a small volume (e.g., 2 mL) of a high-organic-content solvent, such as methanol or acetonitrile.

-

Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the subsequent chromatographic method.

Chromatographic Separation: The Gateway to the Mass Spectrometer

Chromatographic separation is essential for isolating Methyl 4-(4-hydroxybutyl)benzoate from isomers and impurities, ensuring accurate mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For Methyl 4-(4-hydroxybutyl)benzoate, derivatization of the hydroxyl group is recommended to improve its volatility and chromatographic peak shape.

Protocol: GC-MS with Silylation

-

Derivatization: To a dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

-

GC Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is recommended.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/minute to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Interface Temperature: 280°C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly versatile and can often be employed without derivatization, making it a more direct method of analysis.

Protocol: LC-MS/MS

-

LC Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is well-suited for this analysis.

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

0-1 min: 30% B.

-

1-5 min: 30% to 95% B.

-

5-7 min: Hold at 95% B.

-

7.1-9 min: Return to 30% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Deciphering the Molecular Blueprint: Mass Spectrometric Fragmentation Analysis

Understanding the fragmentation pattern of Methyl 4-(4-hydroxybutyl)benzoate is key to its unequivocal identification. Electron Ionization (EI) is a common ionization technique in GC-MS that induces reproducible fragmentation.

Predicted Electron Ionization (EI) Fragmentation Pathway

The molecular ion ([M]•+) of Methyl 4-(4-hydroxybutyl)benzoate will have a mass-to-charge ratio (m/z) of 208. The fragmentation is predicted to be driven by the stability of the resulting ions and neutral losses.

Key Predicted Fragment Ions:

| m/z | Proposed Structure/Fragment | Neutral Loss |

| 208 | [C12H16O3]•+ (Molecular Ion) | - |

| 177 | [M - OCH3]•+ | •OCH3 |

| 150 | [M - C4H8O]•+ | C4H8O (from butyl chain) |

| 149 | [M - C4H9O]•+ | •C4H9O (from butyl chain) |

| 135 | [C8H7O2]+ | •C4H9O |

| 121 | [C7H5O2]+ | •C4H9O, CO |

| 119 | [C8H7O]+ | •OCH3, H2O |

| 91 | [C7H7]+ | •COOCH3, H2O |

| 77 | [C6H5]+ | •COOCH3, H2O, CH2 |

Visualization of the Predicted EI Fragmentation Pathway:

Caption: Predicted EI fragmentation of Methyl 4-(4-hydroxybutyl)benzoate.

Causality of Fragmentation:

-

Loss of the Methoxy Group (m/z 177): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH3), leading to the formation of a stable acylium ion.

-

Cleavage of the Butyl Chain: The hydroxybutyl side chain can undergo various cleavages. A significant fragmentation is the loss of a C4H8O neutral molecule, likely through a McLafferty-type rearrangement, resulting in an ion at m/z 150. The loss of the entire hydroxybutyl radical (•C4H9O) would lead to the ion at m/z 149.

-

Formation of the Benzoyl Cation (m/z 105) and subsequent fragments: While not explicitly listed in the primary predicted fragments, the formation of the benzoyl cation (m/z 105) is a hallmark of benzoate esters. This would arise from the cleavage of the C-C bond between the aromatic ring and the butyl chain. Subsequent loss of carbon monoxide (CO) from the benzoyl cation would yield the phenyl cation at m/z 77.

-

Tropylium Ion (m/z 91): Rearrangement of the benzyl-type fragments can lead to the formation of the highly stable tropylium ion at m/z 91.

Workflow Visualization

Caption: General workflow for MS analysis.

Conclusion

The mass spectrometric analysis of Methyl 4-(4-hydroxybutyl)benzoate is a robust and definitive approach for its characterization. By selecting the appropriate sample preparation and chromatographic techniques, high-quality mass spectra can be obtained. The predictable fragmentation pattern under electron ionization provides a wealth of structural information, allowing for confident identification. This guide serves as a foundational resource for scientists and researchers, enabling them to develop and execute reliable analytical methods for this important molecule.

References

-

PubChem. Methyl 4-(4-hydroxybutyl)benzoate. National Center for Biotechnology Information. [Link]

-

De La Torre, D. Z., & Clark, C. R. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry, 37(24), e9654. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

Sources

Methyl 4-(4-hydroxybutyl)benzoate: A Technical Guide for Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

Methyl 4-(4-hydroxybutyl)benzoate is a bifunctional organic molecule that has garnered significant interest within the pharmaceutical industry. Its structure, featuring a benzoate ester at one end and a primary alcohol at the other, makes it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of its chemical structure, synthesis, characterization, and its critical role as a precursor in the synthesis of prominent therapeutics, most notably the antifolate chemotherapy agent, Pemetrexed. For researchers and drug development professionals, a thorough understanding of this intermediate is paramount for process optimization, impurity profiling, and ultimately, the successful development of safe and effective medicines.

Chemical Structure and Physicochemical Properties

Methyl 4-(4-hydroxybutyl)benzoate possesses a well-defined chemical architecture that dictates its reactivity and physical characteristics. The molecule consists of a central benzene ring substituted at the 1 and 4 positions. The ester group, specifically a methyl ester, provides a site for potential hydrolysis or transesterification, while the terminal hydroxyl group on the butyl chain offers a nucleophilic center for various coupling reactions.

Below is a 2D representation of the chemical structure of Methyl 4-(4-hydroxybutyl)benzoate:

Caption: 2D Chemical Structure of Methyl 4-(4-hydroxybutyl)benzoate.

A summary of its key physicochemical properties is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1] |

| CAS Number | 123910-88-3 | [1][2] |

| Appearance | Colorless oil (at room temperature) | [3] |

| Boiling Point | 240-242 °C | [4] |

| Density | 0.988-0.990 g/mL | [4] |

| Solubility | Soluble in organic solvents like ethanol, ether, and ketone. | [4] |

Synthesis of Methyl 4-(4-hydroxybutyl)benzoate

The synthesis of Methyl 4-(4-hydroxybutyl)benzoate can be achieved through a multi-step process. A common and effective route involves the hydrogenation of an alkyne precursor. This approach provides a high degree of control over the final structure and is amenable to scale-up.

Synthetic Pathway Overview

The synthesis commences with a Sonogashira coupling of a protected bromo-aromatic ester with an appropriate acetylenic alcohol. This is followed by the reduction of the alkyne to an alkane, yielding the desired product. The causality behind this choice of pathway lies in the reliability and high yields typically associated with palladium-catalyzed cross-coupling reactions and subsequent catalytic hydrogenations.

Caption: Synthetic workflow for Methyl 4-(4-hydroxybutyl)benzoate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(4-hydroxybut-1-ynyl)benzoate [4]

This initial step involves a Sonogashira coupling reaction, a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

-

Reaction Setup: To a solution of methyl 4-bromobenzoate (1.0 eq) in diethylamine, add triphenylphosphine (0.01 eq) and palladium chloride (0.005 eq) under a nitrogen atmosphere.

-

Catalyst Addition: To this stirred mixture, add copper(I) iodide (0.01 eq).

-

Reagent Addition: Slowly add 3-butyn-1-ol (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 18 hours under a nitrogen atmosphere. The use of a nitrogen atmosphere is critical to prevent the oxidation of the palladium catalyst, thereby ensuring its catalytic activity.

-

Work-up and Isolation: Remove the diethylamine under reduced pressure. Add water to the residue and extract the aqueous layer with benzene. The organic extracts are then filtered through a pad of silica gel to remove the metal catalysts. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: Recrystallization from a mixture of benzene and hexane affords pure methyl 4-(4-hydroxybut-1-ynyl)benzoate.

Step 2: Synthesis of Methyl 4-(4-hydroxybutyl)benzoate [3]

The second and final step is a catalytic hydrogenation to reduce the alkyne functionality to the corresponding saturated alkyl chain.

-

Reaction Setup: Dissolve methyl 4-(4-hydroxybut-1-ynyl)benzoate (1.0 eq) in ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add 5% palladium on charcoal (10% by weight) to the solution. Palladium on charcoal is a highly effective and commonly used catalyst for the reduction of alkynes and alkenes due to its high surface area and catalytic activity.

-

Reaction Conditions: Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture for 12 hours. The pressure of hydrogen gas is a key parameter that influences the rate of reaction.

-